molecular formula C16H20ClN3O3 B2954875 4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 1448060-87-4

4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No.: B2954875
CAS No.: 1448060-87-4
M. Wt: 337.8
InChI Key: NZRSFBPCYTVINB-UHFFFAOYSA-N
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Description

4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates a piperidine ring linked to a 1-methylpyrrolidin-2-one moiety via a carbonyl group, further substituted with a 3-chloropyridin-2-yl oxygen ether. The 1-methylpyrrolidin-2-one group is a known lactam recognized for its use as a solvent and in pharmaceutical research . Compounds with similar structural motifs, particularly those containing a chloropyridinyl group and a pyrrolidin-2-one (or similar N-heterocycles), are frequently investigated as potential therapeutic agents and have been explored for a range of biological activities, including as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4) for type 2 diabetes and as antagonists for neurological targets such as the NK-3 receptor . The specific research applications and mechanism of action for this compound are yet to be fully characterized and published, presenting a valuable opportunity for investigation. Researchers can utilize this high-purity compound for target identification, structure-activity relationship (SAR) studies, and biochemical assay development. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-19-10-11(9-14(19)21)16(22)20-7-4-12(5-8-20)23-15-13(17)3-2-6-18-15/h2-3,6,11-12H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRSFBPCYTVINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chloropyridine Moiety: The chloropyridine component can be synthesized through chlorination of pyridine derivatives.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The chloropyridine and piperidine intermediates are coupled using reagents such as coupling agents or catalysts to form the desired product.

    Final Cyclization: The final step involves cyclization to form the pyrrolidinone ring, completing the synthesis of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain moieties within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chloropyridine ring.

Scientific Research Applications

4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Chloropyridine vs. Methoxypyridazine : The target’s 3-chloropyridin-2-yl group (electron-withdrawing) contrasts with the 6-methoxypyridazin-3-yl group in , which is electron-donating. This difference may affect binding to hydrophobic pockets or enzymatic active sites .
  • Piperidine vs.
  • Sulfonyl Group Addition : The sulfonylphenyl group in introduces strong polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound .
  • Substitution Position on Pyridine : The 4-chloropyridinyloxy analog in may exhibit distinct steric or electronic interactions compared to the target’s 2-position substitution, affecting receptor engagement .

Biological Activity

The compound 4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 4-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one
  • Molecular Formula : C16H20ClN3O3

Structural Features

FeatureDescription
Chloropyridine MoietyContains a chlorine atom at the 3-position of the pyridine ring.
Piperidine RingA six-membered saturated nitrogen-containing ring.
Pyrrolidinone BackboneA five-membered ring with a carbonyl group.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate the activity of G-protein-coupled receptors (GPCRs), particularly GPR119, which plays a crucial role in glucose metabolism and insulin release.

Key Mechanisms:

  • GPR119 Agonism : The compound acts as an agonist for GPR119, stimulating insulin secretion from pancreatic β-cells and promoting GLP-1 secretion from enteroendocrine cells, which is beneficial for managing type 2 diabetes .
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity in stimulating insulin release in response to glucose levels. For instance, studies conducted on isolated pancreatic β-cells indicated a dose-dependent increase in insulin secretion upon treatment with various concentrations of the compound.

In Vivo Studies

Animal models have shown promising results with this compound, particularly in diabetic mice. Administration of the compound resulted in improved glycemic control and enhanced insulin sensitivity .

Case Studies

  • Diabetes Management : A study explored the effects of this compound on blood glucose levels in diabetic rodents, revealing that it significantly reduced fasting blood glucose levels compared to controls.
  • Metabolic Syndrome : Another case study highlighted its potential role in alleviating symptoms associated with metabolic syndrome, including obesity-related insulin resistance.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one?

Methodological Answer:
Synthesis typically involves multi-step reactions with careful optimization of solvents, catalysts, and purification. For example:

  • Coupling Reactions : Use dichloromethane (DCM) as a solvent with NaOH for nucleophilic substitutions, as demonstrated in the synthesis of structurally related piperidine-pyridine hybrids .
  • Acid Hydrolysis : Hydrochloric acid (HCl) in water at elevated temperatures (93–96°C) can facilitate ester-to-acid conversions, as seen in similar carboxylate hydrolysis reactions .
  • Yield Optimization : Employ controlled heating (e.g., 50°C for 2–17 hours) and stoichiometric adjustments to minimize side products. Yields of ~52–99% are achievable with rigorous purification (e.g., recrystallization, column chromatography) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve piperidine/pyrrolidinone ring conformations and confirm substituent positions. Cross-reference with computational predictions to validate assignments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns, especially for chlorinated or carbonyl-containing intermediates .
  • X-Ray Powder Diffraction (XRPD) : For polymorph identification, compare experimental patterns with simulated data from single-crystal structures .

Advanced: How can computational modeling predict the compound’s bioavailability and drug-likeness?

Methodological Answer:

  • Physicochemical Properties : Use software like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility. For example, TPSA < 140 Ų and logP < 5 are desirable for oral bioavailability .
  • Docking Studies : Model interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize compounds with strong binding affinities (< -8 kcal/mol) and complementary steric/electronic features .
  • ADMET Prediction : Tools like ADMETLab 2.0 can assess cytochrome P450 interactions, plasma protein binding, and toxicity risks (e.g., hERG inhibition) .

Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates, oxidation products). Adjust reaction conditions (e.g., inert atmosphere, reduced temperature) to suppress side reactions .
  • Deuterated Solvent Effects : Ensure consistent solvent choice (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced chemical shift variations .
  • Dynamic NMR : For conformational isomers (e.g., piperidine chair-flips), perform variable-temperature NMR to assess energy barriers and equilibrium ratios .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (H315/H319 hazards) .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particulates (P261 precaution) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels (P501 guidelines) .

Advanced: What strategies improve yield in multi-step syntheses involving piperidine-pyrrolidinone scaffolds?

Methodological Answer:

  • Catalytic Optimization : Replace stoichiometric bases (e.g., NaOH) with catalytic p-toluenesulfonic acid (PTSA) to enhance coupling efficiency in one-pot reactions .
  • Protecting Groups : Temporarily block reactive sites (e.g., amines with Boc groups) to prevent undesired side reactions during acylations .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 17 hours to 2 hours) and improve yields by 10–15% using controlled microwave heating .

Advanced: How can metabolic pathways and cytochrome P450 interactions be studied for this compound?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Monitor metabolites via LC-MS/MS to identify oxidation or demethylation sites .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin) to assess competitive/non-competitive inhibition .
  • Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic stability and quantify half-life in hepatic models .

Basic: How can purity be confirmed, and impurities quantified?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm). Set acceptance criteria at ≥95% purity and <0.5% for any single impurity .
  • Residual Solvent Testing : Perform GC-MS to detect traces of DCM or THF, ensuring compliance with ICH Q3C guidelines .
  • Elemental Analysis (EA) : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

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